molecular formula C20H22FN3O2 B4875235 4-(4-acetylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

4-(4-acetylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B4875235
M. Wt: 355.4 g/mol
InChI Key: QNWSYYLTTYEQSY-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the acetylphenyl group: This step involves the acylation of the piperazine ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.

    Attachment of the fluoro-methylphenyl group: This can be done through a nucleophilic substitution reaction using 3-fluoro-4-methylphenylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-acetylphenyl)piperazine-1-carboxamide
  • N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
  • 4-(4-acetylphenyl)-N-phenylpiperazine-1-carboxamide

Uniqueness

4-(4-acetylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is unique due to the presence of both acetylphenyl and fluoro-methylphenyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-acetylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-3-6-17(13-19(14)21)22-20(26)24-11-9-23(10-12-24)18-7-4-16(5-8-18)15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWSYYLTTYEQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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